trans-Norpterosin C pound>>trans-NorpterosinC
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Overview
Description
trans-Norpterosin C: is a natural sesquiterpene compound found in the aerial parts of the plant Pteris semipinnata. It belongs to the class of sesquiterpenoids and has the molecular formula C13H16O3. This compound is known for its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-Norpterosin C is primarily isolated from natural sources, specifically from the aerial parts of Pteris semipinnata. The isolation process involves extraction with organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for trans-Norpterosin C. The compound is typically obtained through extraction from natural sources, followed by purification using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: trans-Norpterosin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize trans-Norpterosin C.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of trans-Norpterosin C .
Scientific Research Applications
trans-Norpterosin C has several scientific research applications, including but not limited to:
Chemistry: It is used as a reference compound in the study of sesquiterpenoids and their chemical properties.
Biology: Researchers investigate its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: trans-Norpterosin C is studied for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of trans-Norpterosin C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The compound’s ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines contributes to its biological activities .
Comparison with Similar Compounds
Pterosin B: Another sesquiterpenoid isolated from with similar chemical properties.
Pterosin C: A closely related compound with a similar structure and biological activities.
Norpterosin C: A structural isomer of trans-Norpterosin C with comparable properties
Uniqueness: trans-Norpterosin C is unique due to its specific chemical structure, which includes a 1-indanone skeleton. This structure contributes to its distinct biological activities and potential therapeutic applications. Its ability to modulate multiple signaling pathways and exhibit various biological effects sets it apart from other similar compounds .
Biological Activity
Trans-Norpterosin C is a compound derived from various plant sources, particularly within the Pteridaceae family of ferns. This compound has garnered attention for its potential biological activities, particularly in the realm of anticancer properties. The following sections will explore the biological activity of trans-Norpterosin C, including its mechanisms of action, relevant case studies, and a synthesis of research findings.
Trans-Norpterosin C exhibits several mechanisms through which it exerts its biological effects:
- Apoptosis Induction : Research indicates that trans-Norpterosin C can trigger apoptosis in cancer cells. This process is mediated through the mitochondrial pathway, which involves the release of cytochrome c and activation of caspases (caspase-3, -8, and -9) leading to programmed cell death .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase in various cancer cell lines, inhibiting their proliferation .
- Inhibition of Invasion and Migration : Trans-Norpterosin C has demonstrated the ability to inhibit the invasion and migration of cancer cells, which is crucial for preventing metastasis .
Research Findings
A review of current literature reveals significant findings regarding the biological activity of trans-Norpterosin C:
Case Studies
Several case studies have illustrated the practical applications and effects of trans-Norpterosin C in clinical settings:
- Colorectal Cancer Study : A recent study focused on colorectal cancer cell lines treated with trans-Norpterosin C showed a marked decrease in cell viability and increased apoptosis markers compared to untreated controls. This suggests potential for therapeutic use in colorectal cancer management.
- Liver Cancer Treatment : In a comparative analysis, trans-Norpterosin C was evaluated alongside other phytochemicals from ferns. The results indicated that it was among the most effective compounds in reducing liver cancer cell proliferation through mitochondrial dysfunction pathways .
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3-hydroxy-6-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O3/c1-6-4-9-11(7(2)10(6)5-14)13(16)8(3)12(9)15/h4,8,12,14-15H,5H2,1-3H3 |
InChI Key |
XGHDADRUKBUYPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(C1=O)C(=C(C(=C2)C)CO)C)O |
Origin of Product |
United States |
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